![molecular formula C18H16FN3OS B2515556 1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-95-2](/img/structure/B2515556.png)

1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

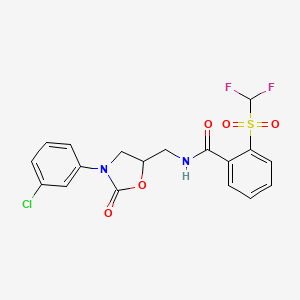

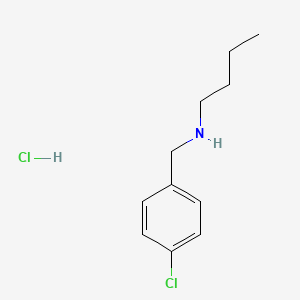

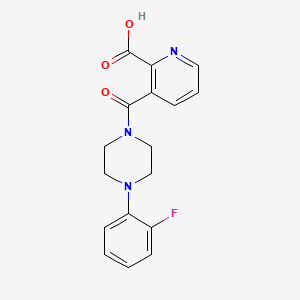

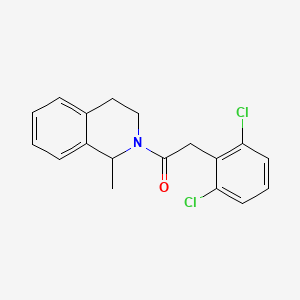

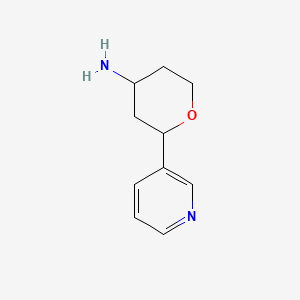

The compound “1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a thiophenyl group, and a dihydropyrrolopyrazine carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and a carboxamide group . The fluorophenyl and thiophenyl groups are likely to contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of fluorine, sulfur, and nitrogen atoms, as well as multiple aromatic rings, could contribute to its polarity, solubility, and stability .Scientific Research Applications

Synthesis and Characterization

The compound has been part of studies focused on synthesizing and characterizing novel chemical entities. For example, research has explored the synthesis of pyrazole and pyrazolopyrimidine derivatives due to their potential biological activities. These efforts include the development of compounds with specific structural features, such as fluorine substitutions, aimed at enhancing their chemical and biological properties. Studies like those conducted by Hassan et al. (2014) and Surmont et al. (2011) have demonstrated methods for synthesizing related compounds, highlighting their structural characterization through various analytical techniques (Hassan, Hafez, & Osman, 2014; Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

Biological Activities

Research into compounds with a similar structural framework has demonstrated a range of biological activities. This includes the evaluation of cytotoxicity against cancer cell lines, antimicrobial effects, and potential as enzyme inhibitors. For instance, Gad-Elkareem et al. (2011) and Hammam et al. (2005) have investigated the antimicrobial and anticancer properties of related compounds, suggesting the potential of such molecules in therapeutic applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011; Hammam, El-Salam, Mohamed, & Hafez, 2005).

Chemical Synthesis Applications

The chemical synthesis of compounds like 1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide often involves innovative methodologies that enable the construction of complex molecular architectures. Studies such as those by Elumalai et al. (2014) and Shi, Wang, & Schlosser (1996) have focused on developing new synthetic routes and exploring the reactivity of similar compounds to create a variety of heterocyclic structures with potential for further functionalization and application in drug discovery (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014; Shi, Wang, & Schlosser, 1996).

Potential Antiviral and Anti-Inflammatory Activities

Several studies have assessed the potential antiviral and anti-inflammatory activities of structurally related compounds. For example, the work by Hebishy, Salama, & Elgemeie (2020) and Menozzi et al. (1992) explores the synthesis of novel compounds that exhibit significant activity against viruses such as the avian influenza virus and show promising anti-inflammatory, analgesic, and antipyretic properties (Hebishy, Salama, & Elgemeie, 2020; Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).

properties

IUPAC Name |

1-(4-fluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-14-7-5-13(6-8-14)17-15-3-1-9-21(15)10-11-22(17)18(23)20-16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKYMKXRCIRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)